![molecular formula C14H14N2O3S B5632462 4-acetyl-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5632462.png)
4-acetyl-N-(3-pyridinylmethyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-acetyl-N-(3-pyridinylmethyl)benzenesulfonamide often involves reactions under specific conditions. For example, Mohamed-Ezzat et al. (2023) synthesized a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, and structurally characterized it, highlighting π–π interactions and hydrogen-bonding interactions in its crystal structure (Mohamed-Ezzat et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds in this category often features significant interactions like π–π interactions and hydrogen bonds. These interactions are key in forming the molecular chains and the overall three-dimensional network of the crystal structure, as observed in related compounds (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its functional groups. For instance, the presence of the sulfonamide group can lead to specific reactions, such as those involving benzene sulfonyl chloride and aminopyridine, resulting in high yields of related sulfonamide compounds as reported by Ijuomah et al. (2022) (Ijuomah et al., 2022).
Physical Properties Analysis
The physical properties of 4-acetyl-N-(3-pyridinylmethyl)benzenesulfonamide can be deduced from related compounds. For instance, crystallographic studies provide insights into the molecular arrangement and intermolecular interactions, which are crucial in determining the compound's physical state and stability. The compound synthesized by Balu and Gopalan (2013) is an example, demonstrating significant π–π interactions and hydrogen bonding in its crystal structure (Balu & Gopalan, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways associated with this bacterium.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
4-acetyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-11(17)13-4-6-14(7-5-13)20(18,19)16-10-12-3-2-8-15-9-12/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSCMSYWIGWNCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649617 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.